![molecular formula C23H23ClN2O5 B10904093 1-({4-[(4-chloro-2-nitrophenoxy)methyl]phenyl}carbonyl)octahydroquinolin-4(1H)-one](/img/structure/B10904093.png)
1-({4-[(4-chloro-2-nitrophenoxy)methyl]phenyl}carbonyl)octahydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-CHLORO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound characterized by its unique structure, which includes a quinolinone core, a benzoate group, and a chloronitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-CHLORO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE typically involves multiple steps:
-
Formation of the Chloronitrophenoxy Intermediate:
Starting Materials: 4-chloro-2-nitrophenol and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Coupling with Benzoic Acid Derivative:
Starting Materials: The chloronitrophenoxy intermediate and a benzoic acid derivative.
Reaction Conditions: This step involves esterification or acylation reactions, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Formation of the Quinolinone Core:
Starting Materials: The coupled product from the previous step and a suitable amine.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the quinolinone core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-CHLORO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 1-{4-[(4-AMINO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 1-{4-[(4-CHLORO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-{4-[(4-AMINO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE: A reduced form of the compound with an amino group instead of a nitro group.
1-{4-[(4-CHLORO-2-NITROPHENOXY)METHYL]BENZOYL}TETRAHYDRO-4(1H)-QUINOLINONE: A similar compound with a different degree of saturation in the quinolinone core.
Uniqueness: 1-{4-[(4-CHLORO-2-NITROPHENOXY)METHYL]BENZOYL}OCTAHYDRO-4(1H)-QUINOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23ClN2O5 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2-nitrophenoxy)methyl]benzoyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C23H23ClN2O5/c24-17-9-10-22(20(13-17)26(29)30)31-14-15-5-7-16(8-6-15)23(28)25-12-11-21(27)18-3-1-2-4-19(18)25/h5-10,13,18-19H,1-4,11-12,14H2 |
InChI Key |
CYZUYGNTKLBRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


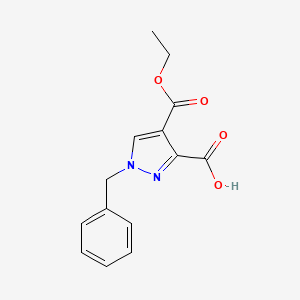
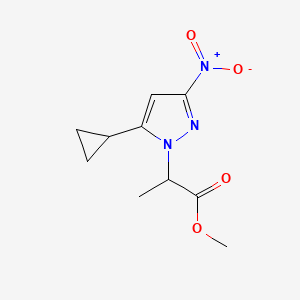
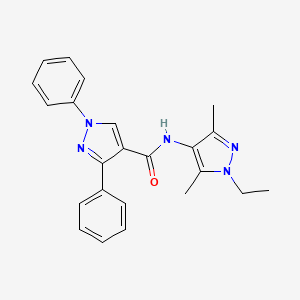
![Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904046.png)
![(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10904048.png)
![Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10904052.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904053.png)
![N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10904064.png)
![methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904079.png)
![methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904083.png)
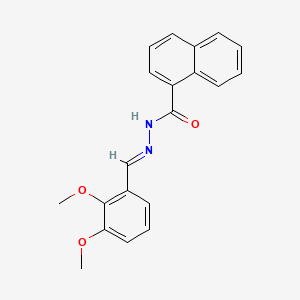
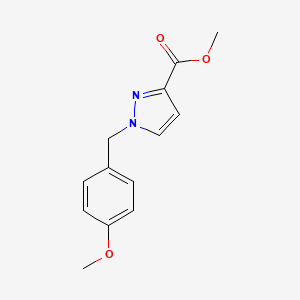
![N-(naphthalen-1-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10904091.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-4-phenylbut-3-en-2-ylidene]propanehydrazide](/img/structure/B10904100.png)
